N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-3-1-9-19-11-13)14-5-7-15(8-6-14)21-18(23)16-4-2-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMJPRGCLXYDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide typically involves the reaction of 4-aminobenzoyl chloride with pyridine-3-carboxaldehyde in the presence of a suitable base, followed by the reaction with furan-2-carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antibacterial Activity
Research indicates that furan derivatives exhibit significant antibacterial properties. The compound N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that related furan compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating bacterial infections .
Anticancer Properties
Furan derivatives are increasingly recognized for their anticancer activities. In vitro studies have revealed that certain furan-based compounds can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been tested against human cervical cancer cells (HeLa), showcasing promising results with low IC50 values, indicating potent anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives are notable. Compounds containing the furan moiety have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This compound may exhibit similar properties, making it a candidate for developing anti-inflammatory medications .
Neuroprotective Potential
Given the structural characteristics of this compound, it is hypothesized to possess neuroprotective effects. Furan derivatives have been linked to neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan ring or the pyridine group can significantly influence biological activity. For instance, modifications that enhance lipophilicity or improve binding affinity to biological targets could lead to more potent derivatives .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antibacterial efficacy against E. coli | Compound showed MIC of 64 µg/mL |
| Study B | Assess anticancer activity on HeLa cells | IC50 value of 0.15 ± 0.05 µg/mL indicating potent activity |
| Study C | Investigate anti-inflammatory effects | Demonstrated COX inhibition comparable to existing anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure is defined by two key motifs: (1) the furan-2-carboxamide backbone and (2) the pyridin-3-ylmethyl carbamoyl substituent. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Corrosion Inhibition: The target compound’s pyridin-3-ylmethyl group may improve adsorption on metal surfaces compared to BFC’s benzhydryl piperazine group. However, BFC’s inhibition efficiency increases with temperature (unlike typical inhibitors), suggesting a chemisorption mechanism . In contrast, morpholine-substituted analogs (e.g., N-(4-(morpholinomethyl carbamoyl)phenyl)furan-2-carboxamide) exhibit strong corrosion inhibition in HCl via nitrogen/oxygen atom interactions with metal surfaces .
Antibacterial Activity :
- The pyridin-3-yl group in compound 5g () enhances activity against Gram-negative bacteria, but the target compound’s additional carbamoyl group could further modulate pharmacokinetics .
- Nitro and sulfamoyl substituents (e.g., 6b in ) outperform pyridine derivatives in potency, likely due to stronger electron-withdrawing effects .
Anticancer Potential: Sulfonamide-piperazine hybrids (e.g., compound 21 in ) demonstrate selectivity for leukemia and colon cancer cells, highlighting the importance of sulfonamide groups in targeting tumor-specific pathways . The target compound lacks this group but may leverage pyridine’s π-π stacking for DNA intercalation.
Synthetic Flexibility: Derivatives like N-(2-((4-substitutedbenzenesulfamoylphenyl)carbamoyl)phenyl)furan-2-carboxamide () are synthesized via hydrazinolysis and Suzuki-Miyaura coupling, suggesting similar routes for the target compound .
Thermodynamic and Electronic Properties
- Quantum Chemical Parameters : BFC’s nitrogen/oxygen atoms exhibit high electron density, correlating with adsorption efficiency on brass . The target compound’s pyridine ring may similarly enhance charge transfer.
Biological Activity
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Structure and Properties
The compound features a furan ring, which is known for its versatile biological activity. The presence of a pyridinylmethyl moiety enhances its interaction with biological targets, potentially increasing its efficacy in various applications.
Antimicrobial Activity
Research indicates that furan derivatives exhibit notable antimicrobial properties. For instance, a related furan derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | E. coli | 32 µg/mL |
| Furan Derivative B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on its effect on cancer cell lines. For example, compounds with similar structures have shown significant antiproliferative effects against human cancer cell lines such as HepG2 and A549, with IC50 values often below 10 µM .
Case Study: Anticancer Efficacy
A study synthesized several derivatives related to this compound and evaluated their anticancer activities. The most effective derivative exhibited an IC50 value of 1.68 ± 0.22 µM against HepG2 cells, indicating strong potential for therapeutic applications .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative A | HepG2 | 1.68 ± 0.22 |
| Similar Derivative B | A549 | <10 |
Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives have also been documented. Some studies suggest that these compounds can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or proteins involved in cancer cell proliferation and survival.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the activation of furan-2-carboxylic acid using coupling agents like EDCI or HOBt. Subsequent amide bond formation with 4-aminophenyl intermediates is critical. For example, the pyridinylmethyl carbamoyl group can be introduced via reductive amination or carbamate coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are key to achieving yields >70% .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final amidation step?
Low yields often arise from steric hindrance or incomplete activation of the carboxylic acid. Methodological improvements include:
- Pre-activation : Use of N-hydroxysuccinimide (NHS) esters to enhance electrophilicity.
- Catalytic Systems : Addition of DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent Screening : Testing polar aprotic solvents (e.g., DCM/THF mixtures) to improve solubility.
- In-situ Monitoring : Employing TLC or LC-MS to track intermediate formation and adjust stoichiometry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the furan ring (δ 6.5–7.5 ppm for protons) and amide carbonyl (δ ~165–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak).
- IR Spectroscopy : Identifies C=O stretches (~1680 cm) and N-H bends (~3300 cm) .
Advanced: How can researchers resolve contradictory biological activity data across different assay systems?
Contradictions may stem from differences in cell permeability, protein binding, or assay pH. A systematic approach includes:
- Dose-Response Curves : Establishing EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability Tests : Using liver microsomes to assess degradation rates.
- Target Engagement Assays : SPR (Surface Plasmon Resonance) to directly measure binding affinity to purported targets (e.g., kinases or GPCRs) .
Basic: What structural features of this compound suggest potential bioactivity?
The furan ring provides π-π stacking capability with aromatic residues in enzymes, while the pyridinylmethyl carbamoyl group may engage in hydrogen bonding with catalytic sites. The amide linker enhances solubility and conformational flexibility, critical for target interactions .
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR).
- QSAR Models : Utilizing descriptors like logP, polar surface area, and H-bond donors/acceptors from PubChem data.
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Basic: What safety precautions are recommended during handling?
While specific hazard data for this compound is limited, structurally similar carboxamides require:
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use of fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralization with inert adsorbents (e.g., vermiculite) .
Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (40°C, 24 hrs) and analyze degradation products via HPLC-DAD.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Lyophilization Tests : Assess stability in lyophilized vs. solution states .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer : MTT assay on NCI-60 cell lines.
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase activity) .
Advanced: How can cross-disciplinary approaches enhance the development of this compound?
- Materials Science : Explore its use in metal-organic frameworks (MOFs) for catalytic applications.
- Corrosion Inhibition : Test efficacy in acidic media using electrochemical impedance spectroscopy (EIS), as seen in morpholino-derived carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
